Milademetan hydrochloride is a synthetic compound characterized by the molecular formula and a molecular weight of approximately 654.99 g/mol. It functions primarily as an antagonist of the murine double minute 2 protein, commonly referred to as MDM2. This protein plays a critical role in regulating the tumor suppressor protein p53, which is vital for controlling cell cycle and apoptosis. By inhibiting MDM2, milademetan facilitates the activation of p53, thereby promoting tumor suppression and inducing apoptosis in cancer cells that express wild-type p53 .
Milademetan's mechanism of action involves the binding to the MDM2 protein, preventing its interaction with p53. This inhibition leads to the stabilization and accumulation of p53 in the nucleus, which subsequently activates downstream targets involved in cell cycle arrest and apoptosis. Notably, studies have demonstrated that treatment with milademetan results in increased levels of p21 and PUMA proteins, both of which are pivotal in mediating the apoptotic response .
The chemical structure of milademetan includes multiple functional groups that contribute to its biological activity. The compound's reactivity can be attributed to its chloro and fluorine substituents, which may influence its binding affinity and selectivity towards MDM2.
Milademetan exhibits significant biological activity as a selective inhibitor of MDM2. Its efficacy has been evaluated in various cancer models, particularly those with wild-type p53, such as Merkel cell carcinoma (MCC). In vitro studies have shown that milademetan effectively induces apoptosis in MCC cell lines by activating the p53 pathway. The compound has been noted for its ability to increase levels of cleaved PARP, indicating activation of apoptotic pathways .
Clinical trials have explored milademetan's potential against various malignancies, including liposarcoma and acute myeloid leukemia, demonstrating promising results in restoring p53 function and inhibiting tumor growth .
The synthesis of milademetan hydrochloride involves several steps, typically starting from readily available precursors. One common synthetic route includes:
The detailed synthetic pathway may vary based on specific laboratory protocols but generally centers around these core steps .
Milademetan has garnered attention for its potential applications in oncology due to its ability to restore p53 function in tumors where this pathway is compromised. Key applications include:
Interaction studies involving milademetan have primarily focused on its relationship with MDM2 and p53. Research indicates that:
Milademetan shares structural and functional similarities with other MDM2 inhibitors. Some notable compounds include:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| Navtemadlin | MDM2 antagonist | Currently in clinical trials for MCC |
| Idasanutlin | Dual inhibitor (MDM2/p53) | Targets both MDM2 and p53 directly |
| AMG-232 | Selective MDM2 inhibitor | Demonstrated high potency against various tumors |
Milademetan stands out due to its oral bioavailability and selectivity for MDM2 over other targets, which may lead to fewer side effects compared to less selective agents. Its ability to induce apoptosis specifically in cells expressing wild-type p53 makes it a compelling candidate for targeted cancer therapies.
Milademetan hydrochloride is a complex chemical compound with the molecular formula C₃₀H₃₅Cl₃FN₅O₄ [1] [2]. This formula represents the hydrochloride salt form of the parent compound milademetan. The molecular weight of milademetan hydrochloride is 654.99 g/mol, making it a relatively large molecule with significant structural complexity [2] [4].
The elemental composition of milademetan hydrochloride consists of 30 carbon atoms, 35 hydrogen atoms, 3 chlorine atoms, 1 fluorine atom, 5 nitrogen atoms, and 4 oxygen atoms [2]. When analyzed by percentage mass, the elemental distribution is as follows: carbon (55.01%), hydrogen (5.39%), chlorine (16.24%), fluorine (2.90%), nitrogen (10.69%), and oxygen (9.77%) [2] [4]. This composition reflects the compound's complex heterocyclic structure and the presence of multiple functional groups.
| Element | Number of Atoms | Percentage by Mass (%) |
|---|---|---|
| Carbon | 30 | 55.01 |
| Hydrogen | 35 | 5.39 |
| Chlorine | 3 | 16.24 |
| Fluorine | 1 | 2.90 |
| Nitrogen | 5 | 10.69 |
| Oxygen | 4 | 9.77 |
The International Union of Pure and Applied Chemistry (IUPAC) name for milademetan hydrochloride is (3'R,4'S,5'R)-N-[(3R,6S)-6-carbamoyloxan-3-yl]-6''-chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxo-1'',2''-dihydrodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indole]-5'-carboxamide hydrochloride [1] [4]. This systematic name provides complete information about the compound's structure, including the stereochemical configuration at each stereogenic center.
The core structural feature of milademetan hydrochloride is its spirooxindole scaffold, which is characterized by a unique spatial architecture that contributes to its specific molecular properties [13] [15]. The spirooxindole moiety consists of an oxindole ring system that shares a spiro carbon atom with another ring structure, creating a distinctive three-dimensional arrangement [13].
In milademetan hydrochloride, the spirooxindole scaffold is part of a more complex dispiro system, where the central oxindole moiety forms spiro connections at the C-3 position [15] [17]. This creates a quaternary stereogenic center that is crucial for the compound's structural integrity and biological activity. The oxindole portion contains a 6-chloro substituent on the aromatic ring, which influences the electronic properties of this region of the molecule [2] [4].
The spirooxindole core is further elaborated with a pyrrolidine ring that contains three stereogenic centers (C-3', C-4', and C-5') [6] [15]. The pyrrolidine ring is connected to a 2-chloro-3-fluoropyridin-4-yl substituent at the C-4' position, which introduces additional structural complexity and electronic effects [2]. The C-5' position bears a carboxamide group that forms a linkage to a tetrahydropyran ring system, which itself contains two stereogenic centers (C-3 and C-6) [4] [6].
The cyclohexane portion of the molecule features 4,4-dimethyl substitution, providing additional structural rigidity to the overall framework [2] [4]. This complex arrangement of rings and substituents creates a rigid polycyclic structure with well-defined three-dimensional characteristics that are essential for the compound's properties [13] [15].
The three-dimensional conformation of milademetan hydrochloride significantly influences its physical, chemical, and biological properties [16] [19]. The molecule's conformational landscape is largely determined by its rigid polycyclic structure, which restricts rotational freedom around many of its bonds [10] [16].
Conformational analysis techniques, including computational methods and experimental approaches such as X-ray crystallography, have been employed to elucidate the preferred three-dimensional arrangement of milademetan hydrochloride [16] [19]. These studies reveal that the dispiro framework creates a well-defined spatial orientation of the various substituents, with limited flexibility in certain regions of the molecule [10].
The spirooxindole core, with its quaternary carbon center, establishes a nearly perpendicular relationship between the oxindole and pyrrolidine ring planes [15] [28]. This orthogonal arrangement is a characteristic feature of spirooxindole compounds and contributes to their distinctive three-dimensional shape [13]. X-ray crystallographic studies of related spirooxindole compounds have shown dihedral angles between the aromatic and heterocyclic rings typically ranging from 80° to 90° [28] [31].
The cyclohexane ring in milademetan hydrochloride adopts a chair conformation, which is the energetically preferred arrangement for six-membered rings [10] [12]. The 4,4-dimethyl substitution pattern on the cyclohexane ring further stabilizes this conformation by minimizing 1,3-diaxial interactions [10]. Similarly, the tetrahydropyran ring also preferentially adopts a chair conformation, with the carbamoyl and amide substituents occupying equatorial positions to minimize steric strain [4] [6].
The pyrrolidine ring, being a five-membered ring, exhibits some degree of puckering, with the exact conformation influenced by the stereochemistry of its substituents and the constraints imposed by the spiro connection [15] [16]. The overall three-dimensional structure is further stabilized by intramolecular hydrogen bonding and non-covalent interactions between various functional groups [28].
Milademetan hydrochloride possesses five stereogenic centers, making its stereochemistry a critical aspect of its structural identity [4] [6]. These stereogenic centers are distributed across the pyrrolidine and tetrahydropyran rings, creating a complex stereochemical landscape that defines the compound's three-dimensional architecture [6] [11].
Within the pyrrolidine ring, there are three stereogenic centers: C-3', C-4', and C-5' [6]. The C-3' position, which forms part of the spiro connection, has the R configuration. The C-4' position, which bears the 2-chloro-3-fluoropyridin-4-yl substituent, has the S configuration. The C-5' position, which carries the carboxamide linkage, has the R configuration [4] [6].
The tetrahydropyran ring contains two additional stereogenic centers: C-3 and C-6 [4]. The C-3 position, which is connected to the amide nitrogen, has the R configuration, while the C-6 position, which bears the carbamoyl group, has the S configuration [4] [6].
| Stereogenic Center | Configuration | Ring System | Substituent Environment |
|---|---|---|---|
| C-3' | R | Pyrrolidine | Spiro carbon connection |
| C-4' | S | Pyrrolidine | Pyridine attachment point |
| C-5' | R | Pyrrolidine | Carboxamide bearing carbon |
| C-3 | R | Tetrahydropyran | Amide nitrogen attachment |
| C-6 | S | Tetrahydropyran | Carbamoyl bearing carbon |
The specific stereochemical configuration at each of these centers is crucial for the compound's structural integrity and properties [6] [11]. The absolute stereochemistry is denoted in the compound's IUPAC name as (3'R,4'S,5'R)-N-[(3R,6S)-6-carbamoyloxan-3-yl], indicating the precise configuration at each stereogenic center [4].
The determination of absolute stereochemistry in complex molecules like milademetan hydrochloride requires sophisticated analytical techniques and methodologies [9] [11]. The Cahn-Ingold-Prelog (CIP) system is the standard method for assigning and describing the absolute configuration at stereogenic centers, designating them as either R (rectus) or S (sinister) based on the priority of the attached substituents [9] [11].
For milademetan hydrochloride, the absolute stereochemistry was established through a combination of synthetic approaches and analytical techniques [6] [15]. X-ray crystallography has been particularly valuable for determining the absolute configuration of spirooxindole compounds, as it provides direct visualization of the three-dimensional arrangement of atoms in the crystal lattice [15] [28].
In the crystallographic analysis of spirooxindole compounds, the spatial orientation of the various substituents around each stereogenic center can be precisely measured, allowing for unambiguous assignment of the absolute configuration [28] [31]. The diffraction patterns obtained from single crystals provide information about the space group and unit cell parameters, which are essential for understanding the compound's stereochemical properties [28] [33].
For milademetan hydrochloride and related compounds, the absolute stereochemistry has also been corroborated through synthetic methods that employ stereoselective reactions [15] [17]. These approaches often utilize chiral catalysts or starting materials to control the stereochemical outcome of key bond-forming steps, particularly in the construction of the spirooxindole core [15] [17].
Nuclear magnetic resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and nuclear Overhauser effect (NOE) correlations, has provided additional evidence for the stereochemical assignments [6] [11]. These techniques allow for the determination of the relative spatial arrangement of hydrogen atoms and other nuclei, offering insights into the three-dimensional structure of the molecule [11].
Conformational isomerism in milademetan hydrochloride arises from the potential for different spatial arrangements of atoms due to rotation around single bonds, while maintaining the same connectivity and stereochemical configuration [10] [21]. Despite the overall rigidity of the molecule's polycyclic framework, certain regions exhibit conformational flexibility that can lead to distinct conformational states [10] [16].
The cyclohexane and tetrahydropyran rings in milademetan hydrochloride can theoretically adopt different conformations, including chair, boat, and twist-boat arrangements [10] [12]. However, the chair conformation is energetically favored for both rings under normal conditions, with the specific substituents influencing the exact conformational preferences [10] [12].
The pyrrolidine ring, being a five-membered ring, can adopt envelope or twist conformations [16] [21]. The specific conformation is influenced by the stereochemistry of the substituents and the constraints imposed by the spiro connection to the oxindole and cyclohexane rings [16]. The presence of the three stereogenic centers within the pyrrolidine ring further restricts its conformational freedom [6] [16].
Rotational isomerism can also occur around the single bonds connecting the various substituents to the main scaffold [10] [21]. For example, the 2-chloro-3-fluoropyridin-4-yl group can potentially rotate around the bond connecting it to the pyrrolidine ring, although steric interactions with neighboring groups may limit this rotation [4] [10].
The carboxamide linkage between the pyrrolidine and tetrahydropyran rings can exist in different conformational states due to partial double-bond character of the amide bond [10] [21]. This can lead to cis and trans arrangements of the substituents relative to the amide plane, although one conformation typically predominates based on steric and electronic factors [10].
Understanding these conformational preferences is important for predicting the compound's behavior in different environments and its interactions with potential binding partners [16] [19]. Computational methods, including molecular dynamics simulations and quantum mechanical calculations, have been employed to explore the conformational landscape of milademetan hydrochloride and related compounds [16] [19].
Milademetan hydrochloride is the hydrochloride salt form of the parent compound milademetan (free base) [2] [27]. The parent compound has the molecular formula C₃₀H₃₄Cl₂FN₅O₄ and a molecular weight of 618.53 g/mol, compared to C₃₀H₃₅Cl₃FN₅O₄ and 654.99 g/mol for the hydrochloride salt [2] [4].
The conversion to the hydrochloride salt involves the addition of hydrogen chloride (HCl) to the basic nitrogen atom in the molecule, typically the pyrrolidine nitrogen [2] [27]. This protonation creates a positively charged nitrogen center that is balanced by the chloride counterion, resulting in an ionic compound [2]. The formation of the salt alters several physicochemical properties while maintaining the core structural features and stereochemistry of the parent compound [2] [4].
| Property | Milademetan (Free Base) | Milademetan Hydrochloride |
|---|---|---|
| Molecular Weight | 618.53 g/mol | 654.99 g/mol |
| Hydrogen Bond Donors | 3 | 4 |
| Hydrogen Bond Acceptors | 7 | 7 |
| Rotatable Bonds | 4 | 4 |
| Topological Polar Surface Area | 112 Ų | 112 Ų |
| LogP (estimated) | 3.2 | 2.8 |
| Solubility | DMSO soluble | Enhanced aqueous solubility |
The salt formation significantly impacts the compound's solubility profile, with the hydrochloride form generally exhibiting enhanced aqueous solubility compared to the free base [2] [4]. This improved solubility is advantageous for various applications, particularly in contexts where aqueous dissolution is important [2]. The hydrochloride salt also typically shows different crystallization behavior, melting point, and hygroscopicity compared to the free base [2] [27].
Despite these differences in physicochemical properties, the core structural features, including the spirooxindole scaffold, the arrangement of the various ring systems, and the stereochemical configuration at the five stereogenic centers, remain identical between milademetan and its hydrochloride salt [2] [4]. This structural consistency ensures that the fundamental molecular recognition characteristics are preserved in the salt form [2].
Milademetan hydrochloride belongs to a broader class of spirooxindole compounds that share the characteristic spiro connection between an oxindole moiety and another ring system [13] [15]. This structural motif is found in various natural products and synthetic compounds, many of which exhibit diverse biological activities [13] [25].
When compared to other spirooxindole derivatives, milademetan hydrochloride displays several distinctive structural features [13] [15]. The dispiro arrangement, involving connections to both a pyrrolidine ring and a cyclohexane ring, creates a particularly rigid framework that distinguishes it from simpler spirooxindole compounds that contain only a single spiro junction [13] [15].
The presence of the 2-chloro-3-fluoropyridin-4-yl substituent on the pyrrolidine ring is another distinguishing feature of milademetan hydrochloride [2] [4]. This heterocyclic substituent introduces specific electronic properties and potential interaction sites that are not present in many other spirooxindole derivatives [2] [15].
Several clinically investigated spirooxindole compounds share structural similarities with milademetan hydrochloride [15] [20]. For example, compounds like SAR405838 (MI-77301) and APG-115 (Alrizomadlin) also contain spirooxindole scaffolds with pyrrolidine rings [15] [20]. However, these compounds differ in the specific substitution patterns, stereochemistry, and additional structural elements [15] [20].
SAR405838 features a spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one core, whereas milademetan hydrochloride contains a more complex dispiro system [15] [20]. APG-115 was specifically designed to address isomerization issues observed with earlier compounds by incorporating an additional spiro cycle, a strategy that parallels the structural approach seen in milademetan hydrochloride [15] [20].
The stereochemical configuration at the various stereogenic centers also differentiates milademetan hydrochloride from related compounds [6] [15]. The specific (3'R,4'S,5'R) configuration in the pyrrolidine ring and the (3R,6S) configuration in the tetrahydropyran ring create a unique three-dimensional arrangement that distinguishes it from other spirooxindole derivatives with different stereochemical patterns [6] [15].